5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylic acid
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Overview
Description
5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that features a fused imidazo-pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylic acid typically involves multi-step processes that include cyclization reactions. One common method involves the condensation of 2-aminopyrimidine with α,β-unsaturated carbonyl compounds under acidic or basic conditions to form the imidazo[1,2-a]pyrimidine core. Subsequent carboxylation at the 3-position can be achieved using carbon dioxide or carboxylating agents like chloroformates.
Industrial Production Methods: Industrial production of this compound may utilize continuous flow chemistry to enhance reaction efficiency and yield. This method allows for better control over reaction conditions, such as temperature and pressure, and can be scaled up for large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles like amines or thiols to form new C-N or C-S bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, amines, thiols.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of amides, thioethers, or other substituted derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylic acid serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology and Medicine: This compound has shown potential as a pharmacophore in the development of antiviral, antibacterial, and anticancer agents. Its ability to interact with biological targets makes it a valuable scaffold in medicinal chemistry.
Industry: In materials science, derivatives of this compound are explored for their electronic properties, making them candidates for use in organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism by which 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylic acid exerts its effects often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved can include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
- Imidazo[1,2-a]pyridine-3-carboxylic acid
- Imidazo[1,2-a]pyrimidine-2-carboxylic acid
- Imidazo[1,2-a]pyrimidine-4-carboxylic acid
Comparison: Compared to its analogs, 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. For example, the position of the carboxylic acid group can affect the compound’s ability to interact with biological targets, potentially leading to differences in pharmacological profiles.
This detailed overview provides a comprehensive understanding of this compound, from its synthesis and reactions to its applications and mechanisms of action
Properties
CAS No. |
1367912-43-3 |
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Molecular Formula |
C7H9N3O2 |
Molecular Weight |
167.2 |
Purity |
95 |
Origin of Product |
United States |
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